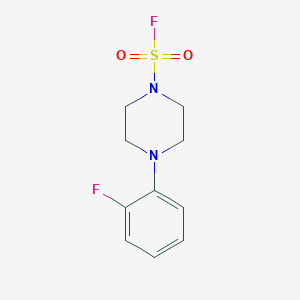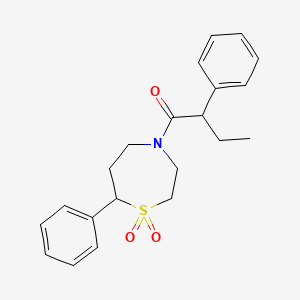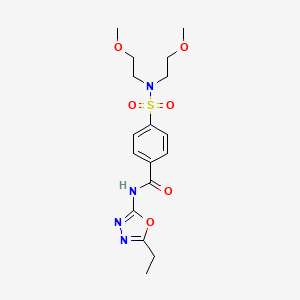
2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4-Oxadiazoles are heterocyclic compounds that contain an oxygen atom and two nitrogen atoms in a five-membered ring . They are derived from furan by the replacement of two methylene groups with two nitrogen atoms . These compounds have been the center of attention for their high therapeutic values .
Synthesis Analysis
1,3,4-Oxadiazoles can be synthesized through several methods. One common method involves the cyclization of diacylhydrazides with a variety of reagents . Another method involves the reaction of 2-aminobenzoic acid with (N-isocyanimino)triphenylphosphorane .Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazoles is a five-membered ring that contains one oxygen atom and two nitrogen atoms . The aromaticity of these compounds is reduced to such an extent that it shows conjugated diene character .Chemical Reactions Analysis
1,3,4-Oxadiazoles can undergo various chemical reactions, making them important for molecule planning because of their privileged structure, which has enormous biological potential .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazoles can vary depending on the specific compound. For example, 2-(1,3,4-oxadiazol-2-yl)phenol is a solid with a melting point of 109 - 110 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Antidiabetic Potential
The compound's antidiabetic properties have been studied through its derivatives. For example, indole-based hybrids with oxadiazole scaffolds have shown promising antidiabetic potential, as evidenced by their ability to inhibit the α-glucosidase enzyme. These derivatives exhibit low cytotoxicity, making them potential candidates for diabetes treatment (Nazir et al., 2018).
Antimicrobial Properties
N-substituted derivatives of this compound, particularly those incorporating a phenylsulfonyl moiety, have shown moderate to significant antibacterial activity. This makes them potential therapeutic agents in the fight against bacterial infections (Khalid et al., 2016).
Anticancer Activity
Certain derivatives of this compound have been evaluated for their anticancer potential, particularly as inhibitors of crucial enzymes like EGFR and COX-2. Their cytotoxic effects on various cancer cell lines indicate potential utility in cancer management (Sever et al., 2020).
Anti-inflammatory Applications
Derivatives of this compound have exhibited significant anti-inflammatory activity, as demonstrated in models like the Carrageenan-induced edema test in rats. This suggests potential use in treating inflammatory conditions (Nargund et al., 1994).
Toxicity Assessment and Tumor Inhibition
Some novel derivatives, including those with oxadiazole and pyrazole, have been evaluated for toxicity assessment and tumor inhibition. These compounds demonstrate potential as therapeutic agents with minimal side effects, providing a direction for future drug development (Faheem, 2018).
Wirkmechanismus
Target of Action
Compounds with a similar 1,3,4-oxadiazole structure have been found to target proteins likealdose reductase . Aldose reductase is an enzyme involved in glucose metabolism and is a target for managing complications of diabetes .
Mode of Action
For instance, they have been found to inhibit the activity of their target proteins, leading to various downstream effects .
Biochemical Pathways
It’s known that aldose reductase, a potential target of similar compounds, plays a crucial role in thepolyol pathway of glucose metabolism . Inhibition of aldose reductase can prevent the accumulation of sorbitol, a sugar alcohol that can cause cellular damage when present in high concentrations .
Result of Action
The inhibition of target proteins like aldose reductase can lead to a decrease in the accumulation of harmful metabolites, potentially alleviating symptoms of conditions like diabetic complications .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-methyl-2-[2-(1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c1-14-12(18)7-17-10-5-3-2-4-9(10)6-11(17)13-16-15-8-19-13/h2-6,8H,7H2,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAJGTGJCCQIRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1C2=CC=CC=C2C=C1C3=NN=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-methylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B2920768.png)

![N-(4-chlorophenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2920771.png)
![4-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-2-methylmorpholine-2-carboxylic acid](/img/structure/B2920772.png)
![1-methyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2920775.png)


![8-(5-Bromofuran-2-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2920781.png)
![2,3,4,5,6-Pentafluorophenyl 4-[2-nitro-4-(trifluoromethyl)phenoxy]benzenesulfonate](/img/structure/B2920784.png)
![5-((4-Methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2920785.png)
![3-chloro-N-{[3-(2-methyl-4-pyrimidinyl)-4,5-dihydro-5-isoxazolyl]methyl}-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B2920786.png)

![6-[[5-[(2-fluorophenyl)methylsulfanyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2920788.png)
